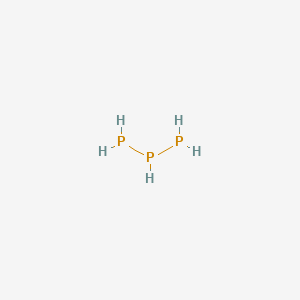

Triphosphine

Description

Properties

CAS No. |

13597-70-1 |

|---|---|

Molecular Formula |

H5P3 |

Molecular Weight |

97.961 g/mol |

IUPAC Name |

bis(phosphanyl)phosphane |

InChI |

InChI=1S/H5P3/c1-3-2/h3H,1-2H2 |

InChI Key |

ITHPEWAHFNDNIO-UHFFFAOYSA-N |

SMILES |

PPP |

Canonical SMILES |

PPP |

Other CAS No. |

13597-70-1 |

Origin of Product |

United States |

Foundational & Exploratory

The Electronic Properties of Triphenylphosphine: A Technical Guide for Researchers

Triphenylphosphine (B44618) (PPh₃) is a cornerstone organophosphorus compound, widely employed as a versatile ligand in organometallic chemistry and as a crucial reagent in a myriad of organic syntheses. Its profound impact on reaction outcomes, from catalysis to stereoselective transformations, is fundamentally governed by its distinct electronic characteristics. This technical guide provides an in-depth exploration of the electronic properties of triphenylphosphine, offering quantitative data, detailed experimental methodologies, and visual representations of its role in key chemical processes.

Core Electronic Characteristics

The electronic nature of triphenylphosphine is defined by the phosphorus atom's lone pair of electrons and its interaction with the three appended phenyl rings. The phosphorus center is sp³ hybridized, resulting in a pyramidal geometry.[1][2] This structure gives rise to its function as a σ-donor and a π-acceptor, properties that are tunable in its derivatives and critical to its utility.[1][3]

Quantitative Electronic Data

The key electronic parameters of triphenylphosphine are summarized below. These values provide a quantitative basis for understanding its reactivity and coordinating ability.

| Property | Value | Method/Conditions | Reference(s) |

| Dipole Moment | 1.42 D | Experimental | [1][2][4] |

| Redox Potential | Epc = -2.75 V | Cyclic Voltammetry (vs. SCE in DMF with 0.1 M TBAI) | [5] |

| Tolman Electronic Parameter (TEP) | 2068.9 cm⁻¹ | IR Spectroscopy of [Ni(CO)₃(PPh₃)] | [6] |

| HOMO Energy | -6.07 eV | DFT Calculation | [1] |

| LUMO Energy | -0.31 eV | DFT Calculation | [1] |

| HOMO-LUMO Gap | 5.76 eV | DFT Calculation | [1] |

| Ionization Potential (logIE) | 3.42 | Electrospray Ionization | [7] |

| UV-Vis Absorption (λmax) | ~260 nm | In diluted alcohol | [8] |

Experimental Protocols for Characterization

The determination of triphenylphosphine's electronic properties relies on a suite of well-established experimental and computational techniques.

Cyclic Voltammetry (CV)

Cyclic voltammetry is employed to probe the redox behavior of PPh₃, specifically its oxidation and reduction potentials.

Objective: To determine the electrochemical potential at which triphenylphosphine is reduced.

Methodology:

-

Solution Preparation: Prepare a solution of triphenylphosphine (e.g., 1-5 mM) in a suitable aprotic solvent, such as dimethylformamide (DMF) or acetonitrile (B52724) (MeCN).[5]

-

Supporting Electrolyte: Add a supporting electrolyte, typically a tetraalkylammonium salt like tetrabutylammonium (B224687) iodide (TBAI) or tetrabutylammonium hexafluorophosphate (B91526) (TBAPF₆), to a concentration of 0.1 M to ensure sufficient conductivity.[5]

-

Electrochemical Cell Setup: Assemble a three-electrode cell consisting of:

-

Working Electrode: A glassy carbon or hanging mercury drop electrode (HMDE).[5]

-

Reference Electrode: A standard calomel (B162337) electrode (SCE) or a silver/silver chloride (Ag/AgCl) electrode.[5][9]

-

Counter (Auxiliary) Electrode: A platinum wire.[9]

-

-

Deoxygenation: Purge the solution with an inert gas (e.g., argon or nitrogen) for 15-20 minutes to remove dissolved oxygen, which can interfere with the measurement.

-

Data Acquisition:

-

Connect the electrodes to a potentiostat.

-

Scan the potential, for instance, from an initial potential of 0 V to a negative potential (e.g., -3.0 V) and back to the initial potential.

-

Typical scan rates range from 50 to 200 mV/s.[3]

-

-

Analysis: The resulting voltammogram will show a reduction peak (Epc) corresponding to the addition of an electron to PPh₃. For PPh₃ in DMF, a reduction peak is observed at approximately -2.75 V vs. SCE.[5]

Tolman Electronic Parameter (TEP) Determination

The TEP is a quantitative measure of the net electron-donating ability of a phosphine (B1218219) ligand. It is determined by measuring the frequency of the A₁ symmetric C-O stretching vibration in a tricarbonylnickel(0) complex.[10]

Objective: To quantify the σ-donor strength of triphenylphosphine.

Methodology:

-

Synthesis of the Complex: Synthesize the complex [Ni(CO)₃(PPh₃)] by reacting a suitable Ni(0) precursor, such as Ni(CO)₄ (Note: extreme caution required due to high toxicity) or a more convenient precursor like [Ni(CO)₂(PPh₃)₂], with PPh₃.

-

Infrared (IR) Spectroscopy:

-

Dissolve the purified [Ni(CO)₃(PPh₃)] complex in a suitable solvent (e.g., dichloromethane).

-

Acquire the infrared spectrum of the solution.

-

-

Analysis: Identify the frequency (in cm⁻¹) of the A₁ symmetry C-O stretching band. This value is the Tolman Electronic Parameter. A lower TEP value indicates a stronger net electron-donating ligand, as increased electron density on the metal leads to greater π-backbonding into the CO antibonding orbitals, weakening the C-O bond and lowering its stretching frequency.[10]

UV-Visible Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the molecule, primarily the π-π* transitions of the phenyl rings.

Objective: To identify the wavelengths of maximum absorbance corresponding to electronic transitions.

Methodology:

-

Solution Preparation: Prepare a dilute solution of triphenylphosphine in a UV-transparent solvent, such as ethanol, methanol, or 1,4-dioxane.[8][11]

-

Spectrometer Setup: Use a dual-beam UV-Vis spectrophotometer. Use the pure solvent as a reference blank.

-

Data Acquisition: Scan the absorbance of the solution across a wavelength range, typically from 200 to 400 nm.

-

Analysis: The resulting spectrum for PPh₃ will show a strong absorption maximum (λmax) around 260 nm, which is attributed to π-π* transitions within the aromatic rings.[8]

Visualizing Electronic Roles and Mechanisms

Graphviz diagrams are used here to illustrate the logical flow and interactions dictated by the electronic properties of triphenylphosphine in key chemical transformations.

The Wittig Reaction Workflow

The Wittig reaction is a prime example where the nucleophilicity of the phosphorus lone pair is fundamental to the entire process, culminating in the formation of a highly stable phosphorus-oxygen double bond.

Caption: Workflow of the Wittig reaction, initiated by the nucleophilic PPh₃.

Role in a Catalytic Cycle (e.g., Suzuki Coupling)

In catalysis, PPh₃ acts as a ligand, where its electronic properties (σ-donation) are critical for stabilizing the metal center and influencing the key steps of oxidative addition and reductive elimination.

Caption: The role of PPh₃ as a ligand (L) in a generic Pd-catalyzed cross-coupling cycle.

Conclusion

The electronic properties of triphenylphosphine are a direct consequence of its molecular structure and dictate its extensive applications in chemistry. Its moderate σ-donating ability, characterized by parameters like the TEP, combined with its steric profile, makes it an exceptionally effective ligand for stabilizing a wide range of transition metal catalysts. Concurrently, the nucleophilicity of its phosphorus center is the driving force behind its utility as a reagent in fundamental organic transformations. A thorough understanding of these electronic characteristics, quantified through the experimental and computational methods detailed herein, is indispensable for researchers aiming to harness the full potential of this remarkable molecule in synthesis and drug development.

References

- 1. A SF5 Derivative of Triphenylphosphine as an Electron-Poor Ligand Precursor for Rh and Ir Complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Wittig Reaction [organic-chemistry.org]

- 3. static.igem.org [static.igem.org]

- 4. The Wittig Reaction | Mechanism, Application & Examples | Study.com [study.com]

- 5. Triphenylphosphine as Ligand for Room Temperature Ni(0)-Catalyzed Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. scispace.com [scispace.com]

- 7. Triphenylphosphine | (C6H5)3P | CID 11776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. chemlab.truman.edu [chemlab.truman.edu]

- 10. chemrxiv.org [chemrxiv.org]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Synthesis of Triphenylphosphine via Grignard Reaction

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of triphenylphosphine (B44618) (PPh₃) utilizing the Grignard reaction. Triphenylphosphine is a crucial reagent and ligand in a vast array of organic transformations, including the Wittig, Staudinger, and Mitsunobu reactions, making its efficient synthesis a topic of significant interest in both academic and industrial research.

Introduction

The Grignard reaction offers a classic and reliable method for the formation of carbon-phosphorus bonds. The synthesis of triphenylphosphine via this route involves the reaction of a phenyl Grignar reagent, typically phenylmagnesium bromide (PhMgBr), with phosphorus trichloride (B1173362) (PCl₃). This method is widely employed due to its use of readily available starting materials and its scalability. The overall reaction proceeds as follows:

3 Ph-MgBr + PCl₃ → PPh₃ + 3 MgBrCl

This guide will detail the reaction mechanism, provide a step-by-step experimental protocol, present key quantitative data from various synthetic approaches, and illustrate the experimental workflow.

Reaction Mechanism

The synthesis of triphenylphosphine via the Grignard reaction is a nucleophilic substitution reaction. The highly nucleophilic carbon atom of the phenylmagnesium bromide attacks the electrophilic phosphorus atom of phosphorus trichloride. This process occurs in a stepwise manner, with each of the three chlorine atoms being sequentially replaced by a phenyl group.

The reaction is highly sensitive to moisture and atmospheric oxygen. Grignard reagents are strong bases and will react readily with protic solvents, including water, which would quench the reagent and reduce the yield. Therefore, anhydrous conditions are critical for the success of this synthesis.

Experimental Workflow

The synthesis of triphenylphosphine via the Grignard reaction can be broken down into three main stages: preparation of the Grignard reagent, reaction with phosphorus trichloride, and subsequent workup and purification.

Detailed Experimental Protocol

The following protocol is a synthesized procedure based on common laboratory practices for the Grignard synthesis of triphenylphosphine and its derivatives.[1][2][3] Researchers should adapt this protocol based on their specific laboratory conditions and safety procedures.

4.1. Materials and Reagents:

-

Magnesium turnings

-

Phosphorus trichloride

-

Anhydrous tetrahydrofuran (B95107) (THF) or diethyl ether[5]

-

Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution

-

Ethyl acetate (B1210297)

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Iodine crystal (for initiation, optional)[6]

4.2. Procedure:

Step 1: Preparation of Phenylmagnesium Bromide (Grignard Reagent)

-

All glassware must be rigorously dried in an oven and assembled while hot under a nitrogen or argon atmosphere to exclude moisture.[5]

-

Place magnesium turnings in a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.

-

Add a small volume of anhydrous THF to the flask.

-

Dissolve bromobenzene in anhydrous THF in the dropping funnel.

-

Add a small portion of the bromobenzene solution to the magnesium turnings to initiate the reaction. Initiation may be indicated by a slight warming of the mixture or bubbling. If the reaction does not start, a small crystal of iodine can be added.[6]

-

Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

-

After the addition is complete, continue to stir the mixture until the magnesium is consumed.

Step 2: Reaction with Phosphorus Trichloride

-

Cool the freshly prepared Grignard reagent in an ice bath.

-

Dissolve phosphorus trichloride in anhydrous THF in the dropping funnel.

-

Add the phosphorus trichloride solution dropwise to the cooled Grignard reagent with vigorous stirring. The reaction is exothermic and the temperature should be carefully controlled.[3]

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time to ensure the reaction goes to completion.[1]

Step 3: Workup and Purification

-

Cool the reaction mixture in an ice bath and quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.[1]

-

Transfer the mixture to a separatory funnel and extract the product with ethyl acetate or another suitable organic solvent.[1]

-

Wash the combined organic layers with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.[1]

-

Filter off the drying agent and concentrate the organic solution under reduced pressure to yield the crude triphenylphosphine.

-

The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or by flash column chromatography.[1] The removal of any triphenylphosphine oxide byproduct, which is poorly soluble in non-polar solvents like hexanes, can also be achieved through precipitation.[7][8][9][10]

Quantitative Data Summary

The yield and reaction conditions for the synthesis of triphenylphosphine and its derivatives can vary. The following table summarizes representative quantitative data from various sources.

| Starting Materials | Key Reaction Conditions | Product | Yield | Purity | Reference |

| Chlorodiphenylphosphine, Alkyl/Aryl Magnesium Halide | THF, -10 °C, 12 h | Mixed Arylalkyl Tertiary Phosphines | 62-86% | N/A | [1] |

| Dichlorophenylphosphine, Alkyl/Aryl Magnesium Halide | THF, -10 °C, 12 h | Asymmetric Phosphines | 46-76% | N/A | [1] |

| p-Chlorotoluene, Magnesium, Phosphorus Trichloride | 2-Methyltetrahydrofuran, Initiation at 42°C, PCl₃ addition at 25°C | Tri-(p-tolyl)phosphine | N/A | >99% | [2] |

| Chlorobenzene, Magnesium, Phosphorus Trichloride | Benzene, 2-Methyltetrahydrofuran, 50-100 °C for Grignard formation, PCl₃ addition below 50°C | Triphenylphosphine | N/A | N/A | [3] |

| Bromobenzene, Magnesium, Benzophenone | Anhydrous diethyl ether | Triphenylmethanol (related Grignard) | N/A | N/A | [5] |

N/A: Not available in the cited source.

Safety Considerations

-

Grignard Reagents: Are highly reactive and pyrophoric. They react violently with water and other protic sources. All manipulations should be carried out under an inert atmosphere.

-

Phosphorus Trichloride: Is a corrosive and toxic liquid. It reacts with water to produce hydrochloric acid. Handle in a well-ventilated fume hood with appropriate personal protective equipment.

-

Solvents: Anhydrous ethers like THF and diethyl ether are highly flammable. Ensure there are no ignition sources nearby.

Conclusion

The Grignard reaction remains a cornerstone for the synthesis of triphenylphosphine and its derivatives. A thorough understanding of the reaction mechanism, meticulous execution of the experimental protocol under anhydrous conditions, and careful control of reaction parameters are paramount for achieving high yields and purity. This guide provides the foundational knowledge for researchers to successfully implement this important synthetic transformation.

References

- 1. Synthesis of Mixed Arylalkyl Tertiary Phosphines via the Grignard Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN111454292A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]

- 4. CN102627668A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cerritos.edu [cerritos.edu]

- 7. echemi.com [echemi.com]

- 8. benchchem.com [benchchem.com]

- 9. shenvilab.org [shenvilab.org]

- 10. Workup [chem.rochester.edu]

An In-depth Technical Guide on the Molecular Structure and Bonding of Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

Triphenylphosphine (B44618) (PPh₃), a cornerstone of synthetic chemistry and catalysis, possesses a unique three-dimensional structure and electronic properties that dictate its reactivity and utility. This guide provides a comprehensive analysis of the molecular architecture and bonding characteristics of triphenylphosphine, supported by experimental data and computational insights.

Molecular Geometry: A Propeller-Shaped Pyramid

At the heart of the triphenylphosphine molecule lies a phosphorus atom bonded to three phenyl groups. Experimental evidence from X-ray crystallography confirms that triphenylphosphine adopts a trigonal pyramidal geometry around the central phosphorus atom.[1][2] This arrangement is a direct consequence of the sp³ hybridization of the phosphorus atom, which results in four hybrid orbitals. Three of these orbitals form sigma (σ) bonds with the carbon atoms of the phenyl rings, while the fourth orbital accommodates a lone pair of electrons.[2]

The three bulky phenyl groups are not planar with the phosphorus atom but are instead tilted, creating a distinctive propeller-like arrangement .[1][2] This conformation minimizes steric hindrance between the phenyl rings. Triphenylphosphine is known to crystallize in both triclinic and monoclinic forms.[2]

Bond Parameters: A Quantitative Look

The precise geometry of triphenylphosphine has been elucidated through single-crystal X-ray diffraction studies. The key bond parameters are summarized in the table below.

| Parameter | Experimental Value (X-ray Crystallography) |

| P-C Bond Length | ~1.83 Å |

| C-P-C Bond Angle | ~103° |

Note: These are average values, and slight variations may exist in different crystal structures.

The P-C bond length of approximately 1.83 Å is consistent with a single bond between a phosphorus atom and an sp² hybridized carbon atom of the phenyl ring. The C-P-C bond angle of around 103° is slightly smaller than the ideal tetrahedral angle of 109.5°, a deviation attributed to the steric bulk of the phenyl groups and the influence of the lone pair of electrons on the phosphorus atom.

The Phosphorus-Carbon Bond: A Blend of Sigma and Pi Interactions

The bond between the phosphorus atom and the carbon atoms of the phenyl rings is primarily a sigma (σ) bond , formed by the overlap of an sp³ hybrid orbital of phosphorus with an sp² hybrid orbital of carbon.

In addition to the primary σ-bonding, there is evidence of a degree of π-interaction between the phosphorus atom and the phenyl rings. This interaction involves the delocalization of the phosphorus lone pair electrons into the π-system of the aromatic rings. This delocalization contributes to the overall stability of the molecule and influences its electronic properties.

The Phosphorus Lone Pair: The Key to Reactivity

The lone pair of electrons residing in an sp³ hybrid orbital on the phosphorus atom is the most significant feature influencing the chemical behavior of triphenylphosphine. This lone pair is readily available for donation to electrophiles, making triphenylphosphine an excellent nucleophile and a Lewis base .

The nucleophilicity of the lone pair is central to many of its applications in organic synthesis, including the Wittig, Mitsunobu, and Appel reactions. Furthermore, the ability of the lone pair to coordinate to metal centers makes triphenylphosphine a versatile ligand in organometallic chemistry and homogeneous catalysis.

Experimental Determination of Molecular Structure

The detailed three-dimensional structure of triphenylphosphine has been primarily determined using single-crystal X-ray diffraction . This powerful analytical technique provides precise information about bond lengths, bond angles, and the overall arrangement of atoms in the crystalline state.

Experimental Protocol: Single-Crystal X-ray Diffraction

A typical experimental workflow for the single-crystal X-ray diffraction analysis of triphenylphosphine involves the following steps:

-

Crystal Growth: High-quality single crystals of triphenylphosphine are grown from a suitable solvent, often by slow evaporation or cooling of a saturated solution. Common solvents for recrystallization include ethanol (B145695) or isopropanol.

-

Crystal Mounting: A suitable single crystal is selected and mounted on a goniometer head.

-

Data Collection: The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector. The crystal is rotated to collect a complete set of diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The positions of the atoms within the unit cell are then determined using direct methods or Patterson methods. The initial structural model is refined to obtain the final, accurate molecular structure.

Computational Analysis of Molecular Structure

In addition to experimental methods, computational chemistry , particularly Density Functional Theory (DFT) , has been employed to model and analyze the molecular structure and electronic properties of triphenylphosphine. These calculations provide valuable insights that complement experimental findings.

Methodology: Density Functional Theory (DFT)

Geometry optimization calculations are typically performed using a specific functional (e.g., B3LYP) and a suitable basis set (e.g., 6-31G* or larger). The calculations aim to find the lowest energy conformation of the molecule, which corresponds to its most stable structure. The results of these calculations can provide theoretical values for bond lengths, bond angles, and other geometric parameters that can be compared with experimental data.

Logical Relationships in Triphenylphosphine's Structure and Bonding

The interplay between the various structural and bonding features of triphenylphosphine can be visualized as a logical relationship.

Caption: Key structural and bonding features of triphenylphosphine and their influence on its reactivity.

References

An In-depth Technical Guide to the Physical Properties and Solubility of Triphenylphosphine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties and solubility characteristics of triphenylphosphine (B44618) (PPh₃). The information is presented in a structured format to facilitate easy access and comparison, supplemented with detailed experimental protocols and visual representations of its applications in key chemical reactions and its relevance in biological signaling pathways.

Core Physical and Chemical Properties

Triphenylphosphine is a common organophosphorus compound that appears as white, monoclinic plate-like or prismatic crystals at room temperature.[1] It is a relatively air-stable compound with a molecular formula of C₁₈H₁₅P and a molar mass of 262.29 g/mol .[2][3]

Quantitative Physical Data

The key physical properties of triphenylphosphine are summarized in the table below for quick reference.

| Property | Value | Units |

| Melting Point | 80 | °C |

| 353 | K | |

| 176 | °F | |

| Boiling Point | 377 | °C |

| 650 | K | |

| 711 | °F | |

| Density | 1.194 | g/cm³ (solid) |

| Vapor Pressure | 0.0000012 | hPa (at 20 °C) |

| Flash Point | 180 | °C |

| 356 | °F |

Solubility Profile

Triphenylphosphine's solubility is a critical parameter for its application in various chemical reactions and purification processes. It is practically insoluble in water but demonstrates good solubility in many non-polar organic solvents.[1][2]

Qualitative and Quantitative Solubility Data

The following table outlines the solubility of triphenylphosphine in a range of common laboratory solvents.

| Solvent | Solubility |

| Water | Insoluble (<0.0001 g/L)[5] |

| Diethyl Ether | Freely Soluble[1][2] |

| Benzene | Soluble[1][2][3] |

| Chloroform | Soluble[1][3] |

| Tetrahydrofuran (THF) | Soluble[4] |

| Glacial Acetic Acid | Soluble[1][4] |

| Ethanol | Less Soluble / Slightly Soluble[1][6] |

| Toluene | Soluble[3][6] |

| Acetone | Soluble[6][7] |

| Carbon Tetrachloride | Soluble[4][6][7] |

| Petroleum Ether | Slightly Soluble[6] |

| Xylene | Soluble[6] |

Experimental Protocols

Accurate determination of physical properties is fundamental in chemical research. The following are detailed methodologies for measuring the key physical properties of triphenylphosphine.

Melting Point Determination (Capillary Method)

The melting point of a solid organic compound like triphenylphosphine can be determined with high precision using the capillary method.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of the triphenylphosphine sample is finely powdered using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then inverted and tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is placed in the heating block of the melting point apparatus. The thermometer is positioned so that the bulb is level with the sample.

-

Heating: The sample is heated rapidly to a temperature about 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for thermal equilibrium.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range. For pure compounds, this range is typically narrow (0.5-1°C).[1][2]

Boiling Point Determination (Thiele Tube Method)

For solid compounds with a defined boiling point, the Thiele tube method offers a simple and effective means of measurement.

Apparatus:

-

Thiele tube

-

High-boiling point oil (e.g., mineral oil or silicone oil)

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Bunsen burner or micro-burner

Procedure:

-

Sample Preparation: A small amount of triphenylphosphine is placed in the small test tube.

-

Capillary Inversion: A capillary tube is placed, open end down, into the test tube containing the sample.

-

Assembly: The test tube is attached to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb. This assembly is then suspended in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is gently heated, creating a convection current that ensures uniform temperature distribution.

-

Observation: As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube. Heating is continued until a steady stream of bubbles is observed. The heat is then removed.

-

Measurement: The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.

Density Determination (Water Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of water it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

Beaker of water

-

A known mass of triphenylphosphine crystals

Procedure:

-

Mass Measurement: The mass of a sample of triphenylphosphine crystals is accurately measured using an analytical balance.

-

Initial Volume Measurement: A known volume of water is added to a graduated cylinder, and the initial volume is recorded.

-

Displacement: The weighed triphenylphosphine crystals are carefully added to the graduated cylinder, ensuring they are fully submerged.

-

Final Volume Measurement: The new volume of the water in the graduated cylinder is recorded.

-

Calculation: The volume of the triphenylphosphine sample is the difference between the final and initial water volumes. The density is then calculated by dividing the mass of the sample by its volume.

Solubility Determination (Gravimetric Method)

The gravimetric method is a straightforward technique to quantify the solubility of a solid in a solvent.

Apparatus:

-

Conical flask with a stopper

-

Analytical balance

-

Evaporating dish

-

Oven

-

Filter paper and funnel

-

Volumetric pipette

Procedure:

-

Saturated Solution Preparation: An excess amount of triphenylphosphine is added to a known volume of the chosen solvent in a conical flask. The flask is stoppered and agitated (e.g., using a magnetic stirrer or shaker bath) at a constant temperature until equilibrium is reached (i.e., no more solid dissolves).

-

Filtration: The saturated solution is filtered to remove the undissolved solid.

-

Sample Aliquoting: A precise volume of the clear filtrate is transferred to a pre-weighed evaporating dish using a volumetric pipette.

-

Evaporation: The solvent is carefully evaporated from the dish, typically in a fume hood or on a steam bath.

-

Drying and Weighing: The evaporating dish containing the solid residue is dried in an oven at a suitable temperature until a constant weight is achieved. The dish is then cooled in a desiccator and weighed.

-

Calculation: The mass of the dissolved triphenylphosphine is determined by subtracting the initial weight of the evaporating dish from the final weight. The solubility can then be expressed in various units, such as grams per 100 mL of solvent.[8][9]

Role in Drug Development and Signaling Pathways

Triphenylphosphine and its derivatives play a significant role in medicinal chemistry and drug development. One notable application is its use as a mitochondria-targeting moiety. Due to the negative membrane potential of the inner mitochondrial membrane, the lipophilic cationic triphenylphosphonium group can accumulate within the mitochondria of cancer cells. This property is exploited to deliver therapeutic agents specifically to this organelle.

Recent studies have shown that triphenylphosphine-functionalized gold nanoprobes can impact the PI3K/AKT signaling pathway in breast cancer cells, a critical pathway involved in cell survival and proliferation.[10] By delivering therapeutic agents to the mitochondria, these nanocarriers can induce apoptosis through the mitochondrial pathway.[11][12]

Experimental Workflows in Organic Synthesis

Triphenylphosphine is a key reagent in several cornerstone reactions in organic synthesis. The following diagrams illustrate the general workflows for the Wittig, Mitsunobu, and Staudinger reactions.

Wittig Reaction Workflow

The Wittig reaction is a widely used method for the synthesis of alkenes from aldehydes or ketones.

Mitsunobu Reaction Workflow

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry.[13]

References

- 1. chem.ucalgary.ca [chem.ucalgary.ca]

- 2. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]

- 3. Page loading... [wap.guidechem.com]

- 4. alfa-chemistry.com [alfa-chemistry.com]

- 5. jk-sci.com [jk-sci.com]

- 6. organic-synthesis.com [organic-synthesis.com]

- 7. nbinno.com [nbinno.com]

- 8. uomus.edu.iq [uomus.edu.iq]

- 9. pharmajournal.net [pharmajournal.net]

- 10. Triphenylphosphonium conjugated gold nanotriangles impact Pi3K/AKT pathway in breast cancer cells: a photodynamic therapy approach - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Application Prospects of Triphenylphosphine-Based Mitochondria-Targeted Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 12. dovepress.com [dovepress.com]

- 13. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

Industrial Synthesis of Triphenylphosphine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) (PPh₃) is a cornerstone organophosphorus compound with extensive applications as a ligand in homogeneous catalysis and as a reagent in a multitude of organic syntheses, including the Wittig, Mitsunobu, and Staudinger reactions. Its industrial production is critical to the pharmaceutical, petrochemical, and fine chemical sectors. This technical guide provides an in-depth overview of the primary industrial methods for the synthesis of triphenylphosphine, including the Grignard route, the Wurtz-Fittig (sodium-mediated) reaction, and the recycling of triphenylphosphine oxide. Detailed experimental protocols, quantitative data, and process flow diagrams are presented to offer a comprehensive resource for professionals in research and development.

Introduction

Triphenylphosphine is a white, crystalline solid at room temperature, soluble in most organic solvents and relatively stable in air.[1] Its utility stems from the nucleophilic character of the phosphorus atom and its ability to stabilize a wide range of transition metals in various oxidation states. The industrial demand for high-purity triphenylphosphine necessitates efficient, scalable, and cost-effective manufacturing processes. The choice of a particular synthetic route on an industrial scale often depends on factors such as raw material cost, safety considerations, and the desired purity of the final product.

Primary Industrial Synthesis Routes

The two dominant methods for the large-scale production of triphenylphosphine are the Grignard reaction and the Wurtz-Fittig reaction. Additionally, the reduction of triphenylphosphine oxide, a common byproduct of reactions utilizing PPh₃, is an economically and environmentally significant process for recycling.

The Grignard Reaction

The Grignard synthesis involves the reaction of a phenylmagnesium halide with phosphorus trichloride (B1173362). This method is lauded for its high selectivity and yield of high-purity triphenylphosphine.[2]

Reaction Scheme:

3 C₆H₅MgBr + PCl₃ → P(C₆H₅)₃ + 3 MgBrCl

A general workflow for the Grignard synthesis of triphenylphosphine is depicted below:

-

Grignard Reagent Preparation: In a nitrogen-purged reactor, magnesium turnings are suspended in a suitable solvent, such as a mixture of benzene and 2-methyltetrahydrofuran. A solution of chlorobenzene in the same solvent mixture is then added dropwise to initiate the formation of phenylmagnesium bromide. The reaction is typically initiated at a temperature of 50-100°C.[3]

-

Reaction with Phosphorus Trichloride: The prepared Grignard reagent is then transferred to a second reactor. A solution of phosphorus trichloride in a suitable solvent is added dropwise while maintaining the temperature.

-

Hydrolysis: After the reaction is complete, the mixture is hydrolyzed by the slow addition of a dilute acid, such as hydrochloric acid.

-

Work-up and Purification: The organic layer is separated, and the solvent is recovered by distillation. The crude triphenylphosphine is then purified by crystallization from a solvent like methanol (B129727). The final product is collected by filtration and dried.[2]

The Wurtz-Fittig (Sodium-Mediated) Reaction

The Wurtz-Fittig reaction is another widely used industrial method, involving the reaction of phosphorus trichloride and chlorobenzene with sodium metal in a suitable solvent.[1]

Reaction Scheme:

PCl₃ + 3 C₆H₅Cl + 6 Na → P(C₆H₅)₃ + 6 NaCl

A schematic representation of the Wurtz-Fittig process is provided below:

-

Sodium Dispersion: In a reactor under a nitrogen atmosphere, sodium metal is dispersed in a solvent such as toluene (B28343) by heating above its melting point with vigorous stirring.[4]

-

Reaction: The sodium dispersion is cooled, and a mixture of chlorobenzene and phosphorus trichloride is added dropwise while maintaining the reaction temperature, typically between 20°C and 50°C.[4] The reaction is exothermic and requires careful temperature control.

-

Aging: After the addition is complete, the reaction mixture is stirred for a period to ensure complete reaction.[4]

-

Work-up and Purification: The resulting slurry, containing triphenylphosphine and sodium chloride, is filtered. The filter cake is washed with a solvent to recover the product. The filtrate is then concentrated, and the crude triphenylphosphine is purified by distillation and/or recrystallization.[4]

Reduction of Triphenylphosphine Oxide

Triphenylphosphine oxide (TPPO) is a major byproduct of many reactions that use PPh₃, such as the Wittig and Mitsunobu reactions. The recycling of TPPO back to PPh₃ is an important industrial process, often referred to as the BASF process.[5] This typically involves a two-step process: chlorination of TPPO followed by reduction.

Reaction Scheme:

-

P(C₆H₅)₃O + COCl₂ → [P(C₆H₅)₃Cl]⁺Cl⁻ + CO₂

-

[P(C₆H₅)₃Cl]⁺Cl⁻ + Al → P(C₆H₅)₃ + AlCl₃

The workflow for the reduction of triphenylphosphine oxide is outlined below:

-

Chlorination: Triphenylphosphine oxide is dissolved in a solvent like chloroform, and phosgene is bubbled through the solution to form the triphenylphosphine dichloride-chloroform adduct.[6]

-

Reduction: The resulting adduct is then reduced to triphenylphosphine. This can be achieved through various methods, including hydrogenation at high pressure and temperature, or by using a reducing metal such as aluminum powder.[6][7]

-

Purification: The reaction mixture is worked up, typically involving hydrolysis and extraction, followed by distillation or recrystallization to yield pure triphenylphosphine.

Quantitative Data and Process Comparison

The following tables summarize key quantitative data for the industrial preparation methods of triphenylphosphine, compiled from various sources, including patents.

Table 1: Comparison of Industrial Synthesis Methods for Triphenylphosphine

| Parameter | Grignard Method | Wurtz-Fittig Method | TPPO Reduction |

| Primary Reactants | Phenylmagnesium halide, PCl₃ | Chlorobenzene, PCl₃, Sodium | TPPO, Chlorinating agent, Reducing agent |

| Typical Solvents | THF, Benzene, Toluene, 2-MeTHF[3] | Toluene, Benzene[4] | Chloroform, Chlorobenzene[6][7] |

| Reaction Temp. | 50-100°C (Grignard formation)[3] | 20-50°C[4] | 0-20°C (Chlorination), 130-195°C (Reduction)[6] |

| Typical Yield | >90% | 95-99%[4] | 87-96%[7] |

| Reported Purity | >99%[2] | 96-98%[4] | High purity achievable |

Table 2: Example of Reactant Quantities and Yields

| Method | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Product Quantity | Yield | Purity | Reference |

| Wurtz-Fittig | Phenylsodium (44.14 g) | PCl₃ (20.0 g) | - | Toluene (200 ml) | 38.02 g | 97.5% | 96.8% | [4] |

| Wurtz-Fittig | Chlorobenzene (57.0 g) | PCl₃ (22.43 g) | Sodium (23 g) | Toluene (200 ml) | - | - | - | [4] |

| TPPO Reduction | TPPO (139 g) | Phosgene (52 g) | Hydrogen (100 bar) | Chloroform (250 ml) | 93.3 g | - | - | [6] |

| TPPO Reduction | TPPO (23,210 g) | Phosgene (9,200 g) | Aluminum (1,519 g) | Chlorobenzene | - | 96% | - | [7] |

| Grignard | Chlorobenzene (215 kg) | Magnesium (43 kg) | PCl₃ | Benzene (480 kg), 2-MeTHF (360 kg) | - | - | - | [3] |

Industrial-Scale Purification

The purification of triphenylphosphine is crucial to meet the stringent requirements of its applications, particularly in the pharmaceutical industry.

Recrystallization

Recrystallization is a common method for purifying crude triphenylphosphine. The choice of solvent is critical. Hot ethanol (B145695) or isopropanol (B130326) are effective for removing the more polar triphenylphosphine oxide impurity.[1] For recovery from waste streams, recrystallization from solvents like benzene, ethanol, petroleum ether, or a mixture of methanol and toluene has been reported, achieving purities of over 98-99%.[8]

Distillation

Vacuum distillation can be employed to purify triphenylphosphine, especially to separate it from less volatile impurities.

Removal of Triphenylphosphine Oxide

In addition to recrystallization, triphenylphosphine oxide can be removed by precipitation with metal salts. For instance, the addition of zinc chloride to a solution containing TPPO in a polar solvent like ethanol leads to the precipitation of an insoluble ZnCl₂(TPPO)₂ complex, which can be removed by filtration.[9] Another method involves the addition of sulfuric acid to a solution of TPPO in chlorobenzene, which precipitates a triphenylphosphine oxide/sulfuric acid adduct that can be filtered off.[10]

Conclusion

The industrial production of triphenylphosphine relies on well-established and optimized processes, primarily the Grignard and Wurtz-Fittig reactions. These methods offer high yields and produce triphenylphosphine of sufficient purity for a wide range of applications. The recycling of triphenylphosphine oxide is a critical aspect of the industrial lifecycle of triphenylphosphine, contributing to the economic and environmental sustainability of its use. The selection of a specific manufacturing and purification strategy depends on a careful evaluation of raw material costs, operational safety, and the final purity requirements of the product. This guide provides a foundational understanding of these industrial processes for professionals engaged in chemical research and development.

References

- 1. Triphenylphosphine - Wikipedia [en.wikipedia.org]

- 2. Synthesis method of triphenylphosphine derivative tri-(R-phenyl) phosphine - Eureka | Patsnap [eureka.patsnap.com]

- 3. CN111454292A - Preparation method of triphenylphosphine - Google Patents [patents.google.com]

- 4. US4212831A - Process for producing triphenylphosphine - Google Patents [patents.google.com]

- 5. scientificupdate.com [scientificupdate.com]

- 6. US4249023A - Process for manufacturing triphenylphosphine - Google Patents [patents.google.com]

- 7. US5527966A - Preparation of triphenylphosphine - Google Patents [patents.google.com]

- 8. CN101481389B - Method for recycling triphenyl phosphine oxide and triphenylphosphine from waste slag - Google Patents [patents.google.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. US5892121A - Purification of tertiary phosphine oxides - Google Patents [patents.google.com]

The Nucleophilic Reactivity of Triphenylphosphine with Electrophiles: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Triphenylphosphine (B44618) (PPh₃) is a ubiquitous and versatile reagent in organic synthesis, primarily valued for its nucleophilic character. The lone pair of electrons on the phosphorus atom readily attacks a variety of electrophilic centers, initiating a broad spectrum of synthetically useful transformations. This technical guide provides a comprehensive overview of the fundamental reactivity of triphenylphosphine with common classes of electrophiles, including alkyl halides, carbonyl compounds (in the context of the Wittig reaction), activated alcohols (in the Mitsunobu reaction), azides (in the Staudinger reaction), and Michael acceptors. This document details the mechanisms of these key reactions, presents quantitative data on reactivity and yields, provides detailed experimental protocols, and visualizes the reaction pathways using logical diagrams.

Introduction

The utility of triphenylphosphine in organic chemistry stems from the moderate nucleophilicity and the high stability of the resulting phosphonium (B103445) salts and triphenylphosphine oxide. The phosphorus atom in PPh₃ is sp³ hybridized, with a lone pair of electrons residing in one of the hybrid orbitals. The three phenyl groups are electron-withdrawing by induction but can participate in resonance, which modulates the electron density on the phosphorus atom. This electronic nature, coupled with the steric bulk of the phenyl groups, dictates its reactivity profile. This guide will explore the core reactions of triphenylphosphine with various electrophiles, providing a detailed understanding for researchers in organic synthesis and drug development.

Reaction with Alkyl Halides: The Gateway to Phosphonium Ylides

The reaction of triphenylphosphine with alkyl halides is a fundamental process that forms the basis for the widely used Wittig reaction. This Sₙ2 reaction leads to the formation of a stable phosphonium salt.

Mechanism and Reactivity

Triphenylphosphine acts as a nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide ion.[1] The reaction rate is dependent on the nature of the alkyl halide, following the general trend for Sₙ2 reactions: methyl > primary > secondary. Tertiary halides do not typically react due to steric hindrance. The reactivity of the halide leaving group also follows the expected trend: I > Br > Cl > F.

Quantitative Data

The formation of phosphonium salts is generally a high-yielding process. The following table summarizes typical yields for the reaction of triphenylphosphine with various alkyl halides.

| Alkyl Halide (R-X) | Product | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |

| Methyl Iodide | [Ph₃PCH₃]⁺I⁻ | Benzene | Reflux | 2 | >95 | [2] |

| Ethyl Bromide | [Ph₃PCH₂CH₃]⁺Br⁻ | Toluene (B28343) | Reflux | 12 | 90 | [3] |

| n-Butyl Bromide | [Ph₃P(CH₂)₃CH₃]⁺Br⁻ | Xylene | Reflux | 24 | 85 | [4] |

| Benzyl (B1604629) Chloride | [Ph₃PCH₂Ph]⁺Cl⁻ | Acetonitrile | Reflux | 4 | >95 | [5] |

Table 1: Representative yields for the synthesis of phosphonium salts.

Experimental Protocol: Synthesis of Benzyltriphenylphosphonium (B107652) Chloride

-

Materials: Triphenylphosphine (26.2 g, 0.1 mol), benzyl chloride (12.7 g, 0.1 mol), and toluene (100 mL).

-

Procedure:

-

Dissolve triphenylphosphine in toluene in a round-bottom flask equipped with a reflux condenser and a magnetic stirrer.

-

Add benzyl chloride to the solution.

-

Heat the mixture to reflux with stirring for 4 hours.

-

Allow the mixture to cool to room temperature. The phosphonium salt will precipitate out of the solution.

-

Collect the white solid by vacuum filtration and wash with cold toluene.

-

Dry the product under vacuum. Yield: >95%.

-

The Wittig Reaction: Olefination of Carbonyls

The phosphonium salts formed from the reaction with alkyl halides are precursors to phosphorus ylides (Wittig reagents), which are central to the Wittig reaction for the synthesis of alkenes from aldehydes and ketones.[6]

Mechanism

A strong base is used to deprotonate the phosphonium salt at the carbon adjacent to the phosphorus, forming the ylide. This ylide then reacts with a carbonyl compound through a [2+2] cycloaddition to form a transient four-membered ring intermediate called an oxaphosphetane. This intermediate then collapses to form the alkene and triphenylphosphine oxide, the latter being the thermodynamic driving force for the reaction.[7]

Quantitative Data: Stereoselectivity and Yields

The stereochemical outcome of the Wittig reaction is highly dependent on the nature of the ylide.[8]

-

Non-stabilized ylides (R = alkyl) generally lead to (Z)-alkenes.

-

Stabilized ylides (R = electron-withdrawing group, e.g., CO₂R, CN) typically yield (E)-alkenes.

| Ylide | Aldehyde | Solvent | Z:E Ratio | Yield (%) | Reference |

| Ph₃P=CHCH₃ | PhCHO | THF | >95:5 | 85 | [9] |

| Ph₃P=CHCH₃ | PhCHO | DMSO | 60:40 | 70 | [9] |

| Ph₃P=CHCO₂Et | PhCHO | CH₂Cl₂ | <5:95 | 92 | [10] |

| Ph₃P=CHPh | CH₃(CH₂)₂CHO | THF | 80:20 | 88 | [11] |

Table 2: Stereoselectivity and yields of the Wittig reaction.

Experimental Protocol: Synthesis of (Z)-Stilbene

-

Materials: Benzyltriphenylphosphonium chloride (3.89 g, 10 mmol), sodium amide (0.39 g, 10 mmol), benzaldehyde (B42025) (1.06 g, 10 mmol), and anhydrous diethyl ether (50 mL).

-

Procedure:

-

Suspend benzyltriphenylphosphonium chloride in anhydrous diethyl ether in a flame-dried, three-necked flask under a nitrogen atmosphere.

-

Add sodium amide in one portion. The mixture will turn a characteristic orange-red color, indicating the formation of the ylide.

-

Stir the mixture at room temperature for 1 hour.

-

Cool the mixture to 0 °C and add a solution of benzaldehyde in anhydrous diethyl ether dropwise.

-

Allow the reaction to warm to room temperature and stir for an additional 2 hours.

-

Quench the reaction by adding water.

-

Separate the organic layer, wash with brine, and dry over anhydrous magnesium sulfate (B86663).

-

Remove the solvent under reduced pressure. The crude product is a mixture of (Z)-stilbene and triphenylphosphine oxide.

-

Purify by column chromatography on silica (B1680970) gel. Yield: ~80%, Z:E ratio > 9:1.

-

The Mitsunobu Reaction: Inversion of Stereochemistry

The Mitsunobu reaction is a powerful tool for the stereospecific conversion of primary and secondary alcohols to a variety of functional groups, including esters, ethers, and azides, with inversion of configuration.[12] It involves the use of triphenylphosphine and a dialkyl azodicarboxylate, typically diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).

Mechanism

Triphenylphosphine first reacts with DEAD to form a betaine (B1666868) intermediate. This intermediate deprotonates the acidic nucleophile (e.g., a carboxylic acid). The resulting carboxylate anion then acts as a nucleophile to displace the activated alcohol, which has been converted into a good leaving group by coordination to the phosphonium species. The reaction proceeds via an Sₙ2 mechanism, resulting in a complete inversion of stereochemistry at the alcohol carbon.[13]

Quantitative Data

The success of the Mitsunobu reaction is sensitive to the pKa of the nucleophile and the steric hindrance around the alcohol. More acidic nucleophiles and less hindered alcohols generally give higher yields.[14]

| Alcohol | Nucleophile | Product | Yield (%) | Reference |

| (S)-2-Octanol | Benzoic Acid | (R)-2-Octyl benzoate | 92 | [15] |

| 1-Butanol | Phthalimide | N-Butylphthalimide | 85 | [16] |

| (R)-1-Phenylethanol | p-Nitrobenzoic Acid | (S)-1-Phenylethyl p-nitrobenzoate | 95 | [14] |

| Cyclohexanol | Acetic Acid | Cyclohexyl acetate | 78 | [17] |

Table 3: Representative yields for the Mitsunobu reaction.

Experimental Protocol: Inversion of (S)-2-Octanol

-

Materials: (S)-2-Octanol (1.30 g, 10 mmol), benzoic acid (1.22 g, 10 mmol), triphenylphosphine (2.62 g, 10 mmol), and anhydrous THF (50 mL). Diethyl azodicarboxylate (DEAD) (1.74 g, 10 mmol).

-

Procedure:

-

Dissolve (S)-2-octanol, benzoic acid, and triphenylphosphine in anhydrous THF in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD dropwise to the stirred solution. An exothermic reaction is often observed.

-

Allow the reaction to warm to room temperature and stir for 12 hours.

-

Remove the solvent under reduced pressure.

-

Purify the residue by column chromatography on silica gel to separate the product from triphenylphosphine oxide and the hydrazine byproduct. Yield: ~92%.

-

The Staudinger Reaction: Reduction of Azides to Amines

The Staudinger reaction provides a mild and efficient method for the reduction of organic azides to primary amines using triphenylphosphine.[18]

Mechanism

Triphenylphosphine attacks the terminal nitrogen of the azide (B81097) to form a phosphazide (B1677712) intermediate. This intermediate then loses a molecule of nitrogen gas to form an iminophosphorane (aza-ylide). Subsequent hydrolysis of the iminophosphorane yields the primary amine and triphenylphosphine oxide.[19]

Quantitative Data

The Staudinger reaction is known for its high yields and chemoselectivity. Kinetic studies have been performed, particularly on the related Staudinger ligation.

| Azide | Product | Conditions | Rate Constant (k, M⁻¹s⁻¹) | Yield (%) | Reference |

| Benzyl Azide | Benzylamine (B48309) | PPh₃, THF/H₂O, rt | - | >95 | [8] |

| Phenyl Azide | Aniline | PPh₃, THF/H₂O, rt | - | 98 | [18] |

| 1-Azidohexane | 1-Hexylamine | PPh₃, THF/H₂O, 50°C | - | 93 | [20] |

| Glycyl azide derivative | Glycyl peptide | (diphenylphosphino)methanethiol | 7.7 x 10⁻³ | 95 | [13][14][21] |

Table 4: Representative yields and kinetic data for the Staudinger reaction and ligation.

Experimental Protocol: Synthesis of Benzylamine from Benzyl Azide

-

Materials: Benzyl azide (1.33 g, 10 mmol), triphenylphosphine (2.62 g, 10 mmol), THF (20 mL), and water (1 mL).

-

Procedure:

-

Dissolve benzyl azide and triphenylphosphine in THF in a round-bottom flask.

-

Add water to the solution.

-

Stir the mixture at room temperature for 8 hours. The evolution of nitrogen gas may be observed.

-

Remove the THF under reduced pressure.

-

Add diethyl ether to the residue to precipitate the triphenylphosphine oxide.

-

Filter the mixture and wash the solid with diethyl ether.

-

Extract the filtrate with dilute HCl to protonate the amine.

-

Wash the aqueous layer with diethyl ether to remove any remaining triphenylphosphine oxide.

-

Basify the aqueous layer with NaOH and extract the benzylamine with diethyl ether.

-

Dry the organic layer over anhydrous sodium sulfate and remove the solvent to obtain the pure amine. Yield: >95%.

-

The Appel Reaction: Conversion of Alcohols to Alkyl Halides

The Appel reaction provides a mild method for the conversion of primary and secondary alcohols to the corresponding alkyl halides using triphenylphosphine and a carbon tetrahalide (e.g., CCl₄, CBr₄).[22]

Mechanism

Triphenylphosphine reacts with the carbon tetrahalide to form a phosphonium salt. The alcohol then deprotonates the resulting haloform, and the resulting alkoxide attacks the phosphonium salt. An Sₙ2 displacement by the halide ion on the resulting alkoxyphosphonium salt intermediate yields the alkyl halide and triphenylphosphine oxide.[23] The reaction proceeds with inversion of configuration at the alcohol carbon.[24]

Quantitative Data

The Appel reaction is generally high-yielding for primary and secondary alcohols.[25]

| Alcohol | Halogenating Agent | Product | Yield (%) | Reference |

| 1-Octanol (B28484) | CCl₄ | 1-Chlorooctane | 91 | [23] |

| (S)-2-Butanol | CBr₄ | (R)-2-Bromobutane | 85 | [24] |

| Benzyl alcohol | CCl₄ | Benzyl chloride | 95 | [26] |

| Cyclohexanol | CI₄ | Iodocyclohexane | 88 | [27] |

Table 5: Representative yields for the Appel reaction.

Experimental Protocol: Synthesis of 1-Bromooctane

-

Materials: 1-Octanol (1.30 g, 10 mmol), triphenylphosphine (3.14 g, 12 mmol), and carbon tetrabromide (3.98 g, 12 mmol) in anhydrous dichloromethane (B109758) (50 mL).

-

Procedure:

-

Dissolve 1-octanol and triphenylphosphine in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Add carbon tetrabromide portion-wise to the stirred solution.

-

Allow the reaction to warm to room temperature and stir for 3 hours.

-

Remove the solvent under reduced pressure.

-

Add pentane (B18724) to the residue to precipitate the triphenylphosphine oxide.

-

Filter the mixture and wash the solid with pentane.

-

Concentrate the filtrate to obtain the crude 1-bromooctane.

-

Purify by distillation. Yield: ~90%.

-

Michael Addition

Triphenylphosphine can act as a nucleophilic catalyst in the Michael addition of various nucleophiles to α,β-unsaturated carbonyl compounds.[12]

Mechanism

Triphenylphosphine adds to the β-carbon of the Michael acceptor to form a zwitterionic enolate intermediate. This intermediate is then protonated by a pronucleophile (e.g., an alcohol or a thiol), generating a phosphonium salt and the nucleophile anion. The anion then adds to another molecule of the Michael acceptor. Finally, a proton transfer step regenerates the catalyst and yields the Michael adduct.

Quantitative Data

The efficiency of the triphenylphosphine-catalyzed Michael addition depends on the nature of the Michael acceptor and the nucleophile.[28]

| Michael Acceptor | Nucleophile | Catalyst Loading (mol%) | Yield (%) | Reference |

| Acrylonitrile (B1666552) | Methanol (B129727) | 10 | 79 | [28] |

| Methyl acrylate | 1-Butanol | 10 | 65 | [26] |

| Methyl vinyl ketone | Thiophenol | 5 | 92 | [29] |

| Acrylonitrile | 2-Propanol | 1 (TMTPP) | 38 | [30] |

Table 6: Representative yields for the triphenylphosphine-catalyzed Michael addition. Note: TMTPP is tris(4-methoxyphenyl)phosphine.

Experimental Protocol: Michael Addition of Methanol to Acrylonitrile

-

Materials: Acrylonitrile (5.3 g, 100 mmol), methanol (4.8 g, 150 mmol), and triphenylphosphine (2.62 g, 10 mmol).

-

Procedure:

-

Combine acrylonitrile, methanol, and triphenylphosphine in a round-bottom flask equipped with a reflux condenser.

-

Heat the mixture to reflux for 24 hours.

-

Cool the reaction mixture to room temperature.

-

Remove the excess methanol and acrylonitrile by distillation.

-

Purify the residue by fractional distillation to obtain 3-methoxypropionitrile. Yield: ~79%.[28]

-

31P NMR Spectroscopy Data

³¹P NMR spectroscopy is an invaluable tool for monitoring reactions involving triphenylphosphine and for characterizing the various phosphorus-containing intermediates and products. The chemical shifts are reported relative to 85% H₃PO₄.

| Species | Typical ³¹P Chemical Shift (δ, ppm) | Reference |

| Triphenylphosphine (PPh₃) | -5 to -7 | [4] |

| Alkyltriphenylphosphonium Salts ([Ph₃PR]⁺X⁻) | +20 to +30 | [31] |

| Phosphonium Ylides (Ph₃P=CR₂) | +5 to +25 | [31] |

| Triphenylphosphine Oxide (Ph₃P=O) | +25 to +35 | [1] |

| Mitsunobu Betaine Intermediate | ~+44 | [13] |

| Staudinger Iminophosphorane (Ph₃P=NR) | +10 to +30 | [32] |

| Appel Alkoxyphosphonium Salt ([Ph₃POR]⁺X⁻) | +45 to +60 | [33] |

Table 7: Typical ³¹P NMR chemical shifts for key species in triphenylphosphine-mediated reactions.

Conclusion

Triphenylphosphine's rich and varied reactivity with electrophiles has established it as a cornerstone of modern organic synthesis. From the formation of C=C double bonds in the Wittig reaction to the stereospecific functional group interconversions of the Mitsunobu and Appel reactions, and the mild reduction of azides in the Staudinger reaction, PPh₃ provides chemists with a powerful and versatile toolkit. A thorough understanding of the mechanisms, scope, and limitations of these reactions, as presented in this guide, is essential for their effective application in the synthesis of complex molecules, including pharmaceuticals and other functional materials. The quantitative data and detailed protocols provided herein serve as a valuable resource for researchers and professionals in the field.

References

- 1. eprints.nottingham.ac.uk [eprints.nottingham.ac.uk]

- 2. researchgate.net [researchgate.net]

- 3. kcl.digimat.in [kcl.digimat.in]

- 4. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. Staudinger Reaction | Thermo Fisher Scientific - US [thermofisher.com]

- 9. Computational insights into solvent effects on stereoselectivity in Wittig reactions with non-stabilized ylides - American Chemical Society [acs.digitellinc.com]

- 10. researchgate.net [researchgate.net]

- 11. Reactivities of tertiary phosphines towards allenic, acetylenic, and vinylic Michael acceptors - Chemical Science (RSC Publishing) DOI:10.1039/D4SC04852K [pubs.rsc.org]

- 12. Michael additions catalyzed by phosphines. An overlooked synthetic method [organic-chemistry.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanism of the Mitsunobu Reaction: An Ongoing Mystery - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. chem.pku.edu.cn [chem.pku.edu.cn]

- 18. Staudinger Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. Staudinger Reaction [organic-chemistry.org]

- 21. Like other strong nucleophiles, triphenylphosphine attacks and op... | Study Prep in Pearson+ [pearson.com]

- 22. Appel Reaction [organic-chemistry.org]

- 23. alfa-chemistry.com [alfa-chemistry.com]

- 24. Appel Reaction: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 25. quora.com [quora.com]

- 26. sciforum.net [sciforum.net]

- 27. jk-sci.com [jk-sci.com]

- 28. researchgate.net [researchgate.net]

- 29. Triphenylphosphine Catalyzed Michael Addition of Oximes onto Activated Olefins [organic-chemistry.org]

- 30. researchgate.net [researchgate.net]

- 31. scribd.com [scribd.com]

- 32. pubs.rsc.org [pubs.rsc.org]

- 33. Reddit - The heart of the internet [reddit.com]

The Pivotal Role of Tridentate Triphosphine Ligands in Modern Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Tridentate triphosphine ligands have emerged as a cornerstone in the field of coordination chemistry and homogeneous catalysis. Their unique ability to bind to a metal center through three phosphorus donor atoms offers a remarkable combination of stability and reactivity, making them indispensable tools in the synthesis of novel compounds and the development of efficient catalytic processes. This technical guide provides an in-depth exploration of the core aspects of tridentate this compound ligands, from their synthesis and coordination behavior to their applications in cutting-edge chemical transformations.

Introduction to Tridentate this compound Ligands

Tridentate this compound ligands are organophosphorus compounds that possess three phosphine (B1218219) groups interconnected by a molecular backbone. This structural arrangement allows them to act as chelating ligands, forming stable complexes with a wide array of transition metals. The denticity and conformational flexibility of these ligands play a crucial role in determining the geometry and reactivity of the resulting metal complexes. They can adopt various coordination modes, with facial (fac) and meridional (mer) isomers being the most common, profoundly influencing the catalytic activity and selectivity of the metal center. The steric and electronic properties of the substituents on the phosphorus atoms can be systematically tuned to fine-tune the performance of the catalyst for specific applications.

Synthesis of Tridentate this compound Ligands

The synthesis of tridentate this compound ligands can be achieved through several methodologies, often involving multi-step procedures. A common strategy involves the use of phosphonium (B103445) salts and their subsequent reduction. Another prevalent method is the free-radical-catalyzed addition of a primary or secondary phosphine to a vinylphosphine.

A general synthetic pathway for a common linear tridentate this compound ligand, bis(2-(diphenylphosphino)ethyl)phenylphosphine, is depicted below. This ligand is often referred to as "triphos" in the literature.

A Comprehensive Technical Guide to the Tolman Cone Angle for Phosphine Ligands

For Researchers, Scientists, and Drug Development Professionals

The steric and electronic properties of phosphine (B1218219) ligands are fundamental parameters in the design and optimization of transition metal catalysts. Among the various descriptors for these properties, the Tolman cone angle (θ) remains a cornerstone for quantifying the steric bulk of phosphine ligands. This technical guide provides an in-depth exploration of the Tolman cone angle, from its conceptual origins to modern computational determination, tailored for professionals in chemical research and development.

The Core Concept of the Tolman Cone Angle

Introduced by Chadwick A. Tolman in 1977, the cone angle is a measure of the steric bulk of a phosphine ligand when coordinated to a metal center.[1][2][3][4] It is defined as the apex angle of a cone, with the metal center at the vertex, that encompasses the van der Waals radii of the outermost atoms of the ligand's substituents.[5][6] A larger cone angle signifies greater steric hindrance around the metal center, which can profoundly influence the reactivity, selectivity, and stability of a catalyst.[2]

The Tolman cone angle is a critical parameter in catalyst design, as it allows for the systematic modification of the steric environment at the metal center to achieve desired catalytic outcomes. For instance, increasing the cone angle of a phosphine ligand can promote reductive elimination, a key step in many cross-coupling reactions, by destabilizing the metal-ligand bond. Conversely, ligands with smaller cone angles may be preferred when substrate access to the metal center is crucial.

Methodologies for Determining the Tolman Cone Angle

The determination of the Tolman cone angle has evolved from physical models to sophisticated computational methods. Understanding these methodologies is crucial for interpreting and applying cone angle data.

Original Experimental Protocol: The Physical Model Approach

The initial determination of cone angles by Tolman was based on measurements from physical, space-filling Corey-Pauling-Koltun (CPK) models.[7]

Methodology:

-

Model Construction: A physical model of the phosphine ligand (PR₃) is constructed using CPK space-filling models.

-

Coordination to a Metal Center: The phosphine model is attached to a model of a nickel atom. The Ni-P bond length is fixed at a standard value of 2.28 Å, which was derived from the average of Ni-P bond lengths in several crystal structures.[7]

-

Conformational Adjustment: The substituents (R groups) on the phosphorus atom are arranged to form the smallest possible cone, representing the minimum steric profile of the ligand.

-

Angle Measurement: A specialized protractor or ruler is used to measure the angle from the nickel atom to the outermost edges of the hydrogen atoms on the substituents. This measured angle is the Tolman cone angle (θ).

For asymmetric phosphines (PR₁R₂R₃), the cone angle was estimated by taking the average of the half-angles of the three substituents and then doubling the result.[7]

Determination from X-ray Crystallography Data

With the advent of routine X-ray crystallography, it became possible to determine cone angles from the experimentally determined solid-state structures of metal-phosphine complexes.

Methodology:

-

Crystal Structure Determination: A single crystal of a metal complex containing the phosphine ligand of interest is synthesized and its structure is determined by X-ray diffraction. This provides the precise atomic coordinates of all atoms in the complex.

-

Data Extraction: The crystallographic information file (CIF) contains the atomic coordinates, bond lengths, and bond angles. The M-P bond length and the coordinates of the ligand's atoms are extracted.

-

Computational Calculation: The cone angle is then calculated computationally from these coordinates. The calculation involves placing the metal atom at the origin and determining the angle of a cone that encompasses all the atoms of the phosphine ligand, considering their van der Waals radii. While various software can perform this calculation, it often involves custom scripts or specialized crystallographic software packages. It is important to note that the cone angle can vary depending on the specific conformation of the ligand in the crystal structure.[8]

Modern Computational Chemistry Approach

The most common and versatile method for determining Tolman cone angles today is through computational chemistry, typically employing a combination of molecular mechanics (MM) and density functional theory (DFT).[7][9] This approach allows for the determination of cone angles for a wide range of ligands, including those for which experimental data is unavailable.

Methodology:

-

Initial Structure Generation: A 3D model of the phosphine ligand coordinated to a metal-containing fragment is generated. Common fragments include [Ni(CO)₃] for tetrahedral, [AuCl] for linear, and [IrCl₃(CO)₂] for octahedral environments to probe the ligand's behavior in different coordination spheres.[7]

-

Conformational Search: A molecular mechanics (MM) based conformational search is performed to identify the low-energy conformers of the coordinated ligand. This step is crucial as the cone angle is highly dependent on the ligand's conformation.[9]

-

DFT Optimization: The lowest energy conformer identified in the MM search is then subjected to a full geometry optimization using a more accurate method, typically DFT. This provides a precise 3D structure of the ligand in its most stable coordinated state.[7][9]

-

Cone Angle Calculation: From the optimized geometry, the cone angle is calculated. This is done by defining the metal atom as the vertex and then finding the maximum angle of a cone that encloses the van der Waals spheres of all the atoms of the phosphine ligand.[7]

Quantitative Data: Tolman Cone Angles of Common Phosphine Ligands

The following table summarizes the original Tolman cone angles (θ) and recently recomputed values in different coordination environments: linear (θL), tetrahedral (θT), and octahedral (θO).[7] The recomputed values provide a more nuanced understanding of how the steric profile of a ligand can adapt to its coordination environment.

| Ligand | Original θ (°) | Computed θL (°) | Computed θT (°) | Computed θO (°) |

| PH₃ | 87 | 105.1 | 106.4 | 101.0 |

| PMe₃ | 118 | 121.7 | 120.5 | 122.1 |

| PEt₃ | 132 | 167.7 | 169.0 | 157.8 |

| PⁿPr₃ | 132 | 167.7 | 169.1 | 157.7 |

| PⁱPr₃ | 160 | 174.1 | 170.1 | 163.1 |

| PⁿBu₃ | 132 | 168.6 | 171.5 | 160.6 |

| PᵗBu₃ | 182 | 187.7 | 183.7 | 167.1 |

| PCy₃ | 170 | 176.3 | 174.7 | 164.9 |

| PPh₃ | 145 | 168.0 | 165.8 | 152.0 |

| P(o-Tol)₃ | 194 | 190.3 | 183.4 | 175.6 |

| P(p-Tol)₃ | 145 | 167.9 | 165.7 | 152.1 |

| P(OMe)₃ | 107 | 134.1 | 132.8 | 126.8 |

| P(OEt)₃ | 109 | 144.3 | 142.3 | 135.2 |

| P(OPh)₃ | 128 | 157.3 | 155.0 | 143.2 |

| PF₃ | 104 | 104.9 | 106.0 | 107.8 |

| PCl₃ | 124 | 124.0 | 125.4 | 127.6 |

Data sourced from Dalton Transactions, 2019, 48, 15036-15048.[7]

Visualizing Workflows and Relationships

Experimental and Computational Workflow for Cone Angle Determination

The following diagram illustrates the distinct workflows for the original physical model-based determination and the modern computational approach.

Caption: Workflows for Tolman cone angle determination.

Relationship Between Cone Angle and Catalytic Properties

The Tolman cone angle provides a predictive framework for how a ligand's steric bulk will influence the properties of a catalyst. This logical relationship is depicted below.

Caption: Influence of cone angle on catalyst properties.

Conclusion

The Tolman cone angle is an indispensable tool in the field of organometallic chemistry and catalysis. While its original determination was based on physical models, modern computational techniques have not only refined its calculation but also expanded its applicability. For researchers in drug development and other areas where catalytic efficiency is paramount, a thorough understanding of the Tolman cone angle and its implications for ligand design is essential for the rational development of novel and improved catalytic systems.

References

- 1. Estimating Effective Steric and Electronic Impacts of a Ferrocenyl Group in Organophosphines - PMC [pmc.ncbi.nlm.nih.gov]

- 2. par.nsf.gov [par.nsf.gov]

- 3. scispace.com [scispace.com]

- 4. books.rsc.org [books.rsc.org]

- 5. Ligand cone angle - Wikipedia [en.wikipedia.org]

- 6. oxfordsciencetrove.com [oxfordsciencetrove.com]

- 7. diposit.ub.edu [diposit.ub.edu]

- 8. researchgate.net [researchgate.net]

- 9. Computational assessment on the Tolman cone angles for P-ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

A Technical Deep Dive into the History and Discovery of Organophosphorus Compounds

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Organophosphorus (OP) compounds, a class of organic chemicals containing phosphorus, have a dual legacy that has profoundly impacted agriculture, medicine, and warfare. Their journey from academic curiosities in the 19th century to potent insecticides and terrifying nerve agents in the 20th century is a story of scientific inquiry, accidental discovery, and the double-edged sword of chemical innovation. This whitepaper provides an in-depth technical exploration of the history and discovery of organophosphorus compounds, detailing the key scientific milestones, the experimental protocols of seminal discoveries, and the fundamental signaling pathways they disrupt. Quantitative data on the toxicity of early and notable compounds are presented for comparative analysis, and logical relationships are visualized to facilitate a deeper understanding of this critical area of chemistry and toxicology.

Early Syntheses and the Dawn of a New Chemical Class

The story of organophosphorus chemistry begins in the mid-19th century with the pioneering work of several chemists. While early explorations into "phosphoric ether" were conducted by Jean Pierre Boudet at the beginning of the 19th century, the first definitive synthesis of an organophosphate compound is credited to the Swiss chemist Franz Anton Vögeli in 1848. Working in the laboratory of Gustav Magnus in Berlin, Vögeli synthesized triethyl phosphate (B84403) (TEP) .[1][2][3] His work, however, did not immediately reveal the potent biological activity that would later define this class of compounds.

A pivotal moment arrived in 1854 when Philippe de Clermont , a French chemist working in the laboratory of Adolphe Wurtz in Paris, synthesized tetraethyl pyrophosphate (TEPP) .[4][5][6] This synthesis was reportedly first achieved by a Russian chemist, Wladimir Petrovich Moshnin, who was also a student of Wurtz.[2][4][7] De Clermont, in his publications, acknowledged Moshnin's earlier work.[4][7] Unbeknownst to them at the time, TEPP was the first synthesized organophosphorus compound with anticholinesterase properties, a discovery that would have profound implications decades later.[8]

The Dual-Use Dilemma: Insecticides and Nerve Agents

The turn of the 20th century and the interwar period saw a surge in industrial chemistry. It was in this context that the potent biological effects of organophosphorus compounds were accidentally discovered by the German chemist Gerhard Schrader at IG Farben. While researching new insecticides in the 1930s, Schrader and his team synthesized a series of organophosphorus compounds with unprecedented insecticidal efficacy.